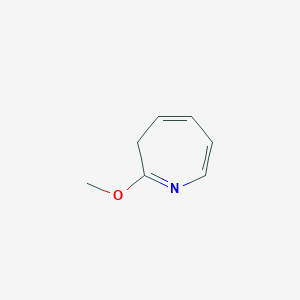![molecular formula C20H20N6O2 B14740259 N,N'-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide CAS No. 5300-61-8](/img/structure/B14740259.png)
N,N'-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide is a complex organic compound that features two imidazole rings attached to a central oxamide core. This compound is notable for its unique structure, which imparts a range of chemical and biological properties. Imidazole rings are known for their presence in many biologically active molecules, making this compound of significant interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide typically involves the reaction of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline with oxalyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The process involves the formation of an intermediate, which then reacts with another molecule of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
化学反応の分析
Types of Reactions
N,N’-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can target the oxamide core or the imidazole rings, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, particularly at the imidazole rings, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce amines or alcohols.
科学的研究の応用
N,N’-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of imidazole rings.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of N,N’-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide involves its interaction with various molecular targets. The imidazole rings can bind to metal ions, making the compound effective in catalysis and coordination chemistry. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
4-(4,5-dihydro-1H-imidazol-2-yl)phenylamine: Shares the imidazole ring structure but lacks the oxamide core.
N,N’-bis(3-(4,5-dihydro-1H-imidazol-2-yl)phenyl)urea: Similar structure but with a urea core instead of oxamide.
Uniqueness
N,N’-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide is unique due to its oxamide core, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with metal ions or biological targets.
特性
CAS番号 |
5300-61-8 |
|---|---|
分子式 |
C20H20N6O2 |
分子量 |
376.4 g/mol |
IUPAC名 |
N,N'-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide |
InChI |
InChI=1S/C20H20N6O2/c27-19(25-15-5-1-13(2-6-15)17-21-9-10-22-17)20(28)26-16-7-3-14(4-8-16)18-23-11-12-24-18/h1-8H,9-12H2,(H,21,22)(H,23,24)(H,25,27)(H,26,28) |
InChIキー |
NXKCXNXNBRPVMD-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C(=O)NC3=CC=C(C=C3)C4=NCCN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


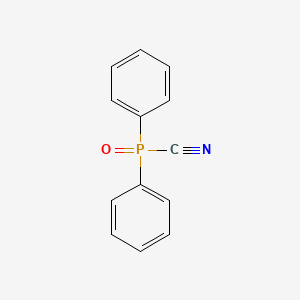
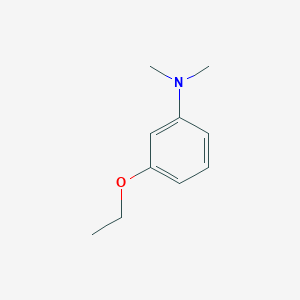
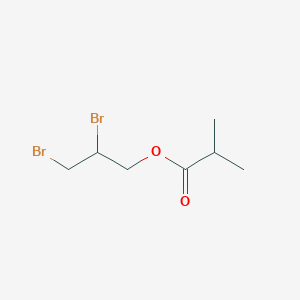
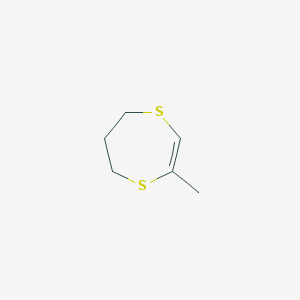
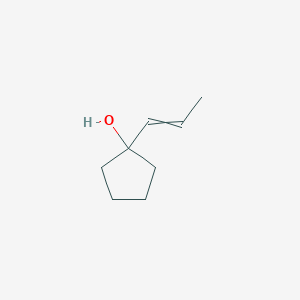
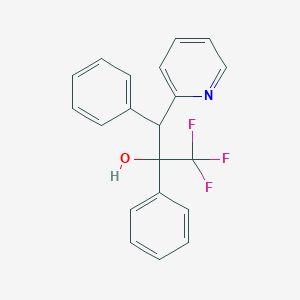

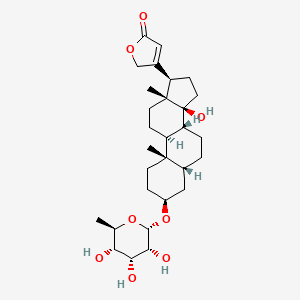
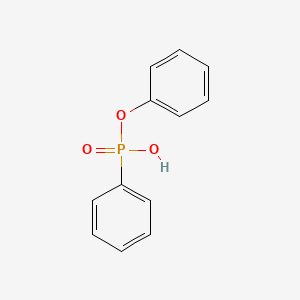
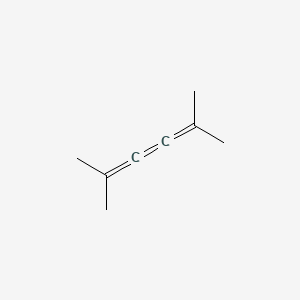
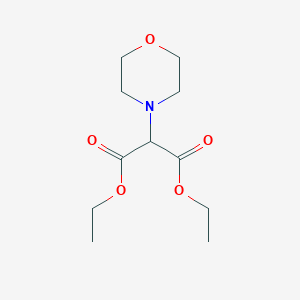
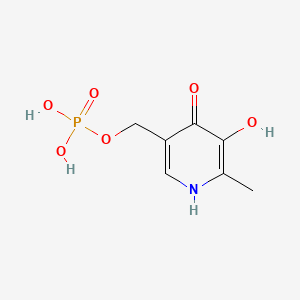
![4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14740272.png)
